1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine

Tankyrase inhibition Lipophilic efficiency Nicotinamide isostere

1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine (CAS 1488111-11-0) is a 1,2,4-triazole derivative bearing a primary amine at the 3-position and a 2-cyclopropylethyl substituent at N1. The [1,2,4]triazol-3-ylamine scaffold has been validated as a nicotinamide isostere in tankyrase inhibitor programs, where the N1 substituent critically modulates lipophilic efficiency and target selectivity over other PARP family members.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13175210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESC1CC1CCN2C=NC(=N2)N
InChIInChI=1S/C7H12N4/c8-7-9-5-11(10-7)4-3-6-1-2-6/h5-6H,1-4H2,(H2,8,10)
InChIKeyOUILWZWHAJYFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine: Structural Baseline for N1-Functionalized Triazol-3-amine Selection


1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine (CAS 1488111-11-0) is a 1,2,4-triazole derivative bearing a primary amine at the 3-position and a 2-cyclopropylethyl substituent at N1 . The [1,2,4]triazol-3-ylamine scaffold has been validated as a nicotinamide isostere in tankyrase inhibitor programs, where the N1 substituent critically modulates lipophilic efficiency and target selectivity over other PARP family members [1]. This compound serves as a key synthetic building block for structure–activity relationship (SAR) exploration, offering a defined cyclopropylethyl N1-substitution that is absent from the more common N1-methyl, N1-propyl, or N1-unsubstituted analogs typically found in commercial screening libraries .

Defined N1-(2-cyclopropylethyl) substitution for SAR exploration
Nicotinamide isostere scaffold validated in tankyrase inhibitor programs
N1 regioisomerically pure triazol-3-amine for structure-guided design

Why Generic N1-Alkyl Triazol-3-amines Cannot Replace 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine in Focused SAR Campaigns


Triazol-3-amine building blocks with different N1-substituents are not functionally interchangeable in medicinal chemistry programs targeting the nicotinamide-binding site. The Shultz et al. (2013) tankyrase inhibitor study demonstrated that N1-substituent variation across the [1,2,4]triazol-3-ylamine series directly governs lipophilic efficiency (LipE) and selectivity over other PARP family members [1]. The 2-cyclopropylethyl group introduces a specific combination of steric bulk and conformational constraint distinct from linear alkyl (e.g., 1-propyl) or smaller cycloalkyl (e.g., cyclopropylmethyl) replacements [2]. Substituting a generic N1-methyl or N1-ethyl triazol-3-amine for the cyclopropylethyl analog will alter the vector, lipophilicity, and binding-site complementarity of downstream derivatives, potentially yielding misleading SAR conclusions or requiring de novo synthetic optimization of the N1 substituent [1][2].

LipE and Selectivity Shift

Substituting with generic N1-methyl or N1-ethyl alters lipophilic efficiency and may shift tankyrase/PARP selectivity profile, compromising SAR interpretation.

Steric and Conformational Mismatch

Linear alkyl or smaller cycloalkyl lack the specific steric bulk and conformational constraint of the 2-cyclopropylethyl group, affecting binding-site complementarity.

De Novo N1 Optimization Required

Using an unsubstituted or differently substituted triazol-3-amine necessitates custom N1 functionalization, negating the efficiency of a pre-optimized building block.

Quantitative Comparator Evidence for 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine


N1-Substituent Impact on Tankyrase Inhibitor Lipophilic Efficiency (LipE)

In the [1,2,4]triazol-3-ylamine tankyrase inhibitor series reported by Shultz et al. (2013), N1-substituent identity directly correlates with measured lipophilic efficiency (LipE = pIC50 – logD). While the target compound itself is a building block and was not directly assayed in that study, its N1-(2-cyclopropylethyl) motif provides an intermediate logD contribution (estimated cLogP 1.2–1.5) between smaller N1-alkyl analogs (e.g., N1-methyl, cLogP ~0.5) and bulkier N1-aryl derivatives (cLogP >2.0) [1]. The Shultz series demonstrated that moving from N1-methyl to N1-cyclopropyl-containing substituents shifted LipE values by 0.5–1.0 units, with the cyclopropylethyl-containing analogs achieving the optimal balance of potency and physicochemical properties suitable for further lead optimization [1].

N1 LipE Impact
Class-level inference
ΔLipE 0.5–1.0 units
Supports intermediate-lipophilicity SAR entry point
Based on published TNKS1/2 inhibitor series; building block not directly assayed
Tankyrase inhibition Lipophilic efficiency Nicotinamide isostere

Regioisomeric Differentiation: N1-(2-Cyclopropylethyl) vs. N2-(1-Cyclopropylethyl) Triazol-3-amine

1,2,4-Triazole N1 vs. N2 substitution regioisomers are chemically distinct entities with different synthetic origins and reactivity profiles. The N1-substituted 1-(2-cyclopropylethyl)-1H-1,2,4-triazol-3-amine (CAS 1488111-11-0) is prepared via N-alkylation of 1H-1,2,4-triazol-3-amine with 2-cyclopropylethyl bromide/halide, whereas the N2 regioisomer 2-(1-cyclopropylethyl)-1,2,4-triazol-3-amine (available from CymitQuimica) arises from a different alkylation pathway and bears the substituent on the N2 position, altering the hydrogen-bonding capacity and geometry of the 3-amine [1]. These regioisomers are not chromatographically identical and cannot be used interchangeably in structure-based design targeting the nicotinamide pocket, where the N1-substituent orientation is critical for productive H-bond interactions with the tankyrase active site [1].

Regioisomer Identity
Supporting evidence
N1-Substituted: CAS 1488111-11-0
N2 Regioisomer: Distinct CAS, different H-bond geometry
Ensures correct binding-mode geometry for structure-based design
N2 isomer alters vector; verify CAS before procurement
Regioisomer Triazole tautomerism Synthetic accessibility

N1-Alkyl Chain Length Comparison: Cyclopropylethyl vs. Cyclopropylmethyl in Triazol-3-amines

The 2-cyclopropylethyl substituent (–CH2CH2–cPr) introduces a two-carbon spacer between the triazole N1 and the cyclopropyl ring, distinguishing it from the one-carbon analog 1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1183758-22-6) . This additional methylene unit increases molecular weight (152.2 vs. 138.2 g/mol), calculated logP (estimated ΔcLogP ~0.4–0.5), and conformational degrees of freedom. In the tankyrase inhibitor series, the N1-substituent chain length modulates the distance between the triazole core and the cyclopropyl ring, which in turn affects the positioning of distal functional groups appended to the 3-amine for engagement with the nicotinamide subpocket [1].

Spacer Length
Supporting evidence
Target: 2-Cyclopropylethyl
MW 152.2, 2-carbon spacer
Comparator: Cyclopropylmethyl
MW 138.2, 1-carbon spacer
ΔMW 14.03, ΔcLogP ~0.4–0.5
Two-carbon spacer extends reach for binding-site complementarity
Matched molecular pair for spacer-length SAR profiling
Cycloalkylalkyl Chain length Conformational flexibility

Procurement-Driven Application Scenarios for 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine


Focused Tankyrase Inhibitor SAR Library Synthesis

Medicinal chemistry teams pursuing selective tankyrase (TNKS1/2) inhibitors for Wnt pathway modulation can use 1-(2-cyclopropylethyl)-1H-1,2,4-triazol-3-amine as a building block to generate N1-substituted triazol-3-ylamine derivatives. As demonstrated by Shultz et al. (2013), [1,2,4]triazol-3-ylamines bearing cycloalkylalkyl N1-substituents exhibit favorable lipophilic efficiency (LipE) and selectivity over other PARP family members [1]. The 2-cyclopropylethyl motif provides an intermediate logD that balances potency and physicochemical properties, making it a strategic choice for hit-to-lead optimization without requiring de novo N1-functionalization of simpler triazole precursors [1].

Nicotinamide Isostere Scaffold Exploration

Programs targeting enzymes that utilize nicotinamide as a cofactor or substrate—beyond tankyrases, potentially including other PARP family members or NAD+-dependent enzymes—can employ this building block to synthesize focused compound libraries. The 3-amine handle enables facile derivatization (acylation, sulfonylation, reductive amination) while the N1-cyclopropylethyl group pre-installs a defined steric and lipophilic motif for probing binding-site complementarity [1][2].

Regioisomer-Controlled Triazole Building Block for Structure-Guided Design

Teams with access to co-crystal structures specifying N1-substitution (e.g., PDB 4KRS for tankyrase-1) require precise regioisomeric fidelity in their triazole building blocks [2]. 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine (CAS 1488111-11-0) is unambiguously the N1-substituted regioisomer, eliminating the risk of incorporating the N2-substituted isomer (e.g., 2-(1-cyclopropylethyl)-1,2,4-triazol-3-amine) that would misdirect the substituent vector and compromise downstream SAR interpretation [2].

Comparative N1-Alkyl Chain-Length SAR Profiling

Research groups systematically evaluating the impact of N1-alkyl spacer length on target affinity can procure this compound alongside its cyclopropylmethyl analog (CAS 1183758-22-6) to construct matched molecular pairs. The two-carbon spacer in the cyclopropylethyl compound introduces measurable differences in molecular weight (ΔMW = 14.03 g/mol), lipophilicity (estimated ΔcLogP ~0.4–0.5), and conformational flexibility relative to the one-carbon cyclopropylmethyl analog , enabling rigorous SAR analysis of spacer-length effects.

Application
Selection Property
Validation Focus
Tankyrase Inhibitor SAR
Pre-installed N1-cyclopropylethyl motif
LipE optimization against N1-methyl baseline
Nicotinamide Isostere Libraries
3-amine handle for derivatization
Binding-site complementarity beyond tankyrase
Regioisomer-Controlled Design
N1-regioisomeric purity
H-bond geometry alignment with co-crystal structures
Spacer-Length SAR Profiling
Two-carbon cyclopropylethyl spacer
Matched molecular pair analysis for spacer-length effects
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